Methyl2-(4-oxooxan-3-yl)acetate

Catalog No.
S13961672
CAS No.
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl2-(4-oxooxan-3-yl)acetate

Product Name

Methyl2-(4-oxooxan-3-yl)acetate

IUPAC Name

methyl 2-(4-oxooxan-3-yl)acetate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6H,2-5H2,1H3

InChI Key

FLMVCEBUYZOLLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COCCC1=O

Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound characterized by its unique structure, which includes a 4-oxooxan-3-yl moiety attached to an acetate group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the oxo group within the oxane ring contributes to its reactivity and biological activity, making it a subject of interest in chemical research.

, including:

  • Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The ester functionality can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of the acetate group with other functional groups, such as amines or thiols.

These reactions highlight the versatility of methyl 2-(4-oxooxan-3-yl)acetate in synthetic organic chemistry.

Methyl 2-(4-oxooxan-3-yl)acetate can be synthesized through several methods:

  • Esterification: A common method involves the esterification of 4-oxooxan-3-ylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
  • Continuous Flow Processes: In industrial settings, continuous flow techniques may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.

The applications of methyl 2-(4-oxooxan-3-yl)acetate span various fields:

  • Organic Synthesis: It serves as a building block for constructing more complex molecules.
  • Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
  • Industrial Use: It is utilized in the production of specialty chemicals and materials.

Research into the interaction studies of methyl 2-(4-oxooxan-3-yl)acetate is limited but suggests that it may interact with various biological targets due to its functional groups. The oxo group may participate in hydrogen bonding, influencing its reactivity and binding affinity to biomolecules. Further investigation into these interactions could reveal more about its biological significance.

Several compounds share structural similarities with methyl 2-(4-oxooxan-3-yl)acetate, each possessing unique features:

Compound NameStructure TypeKey Features
Methyl 2-(4-oxooxan-2-yl)acetateEster with oxo groupSimilar structure but different oxane position
Ethyl 2-(4-oxooxan-3-yl)acetateEthyl esterContains an ethyl group instead of methyl
Ethyl 2-methoxy-2-(4-oxooxan-3-yl)acetateMethoxy-substituted ethyl esterFeatures a methoxy group that influences reactivity

Uniqueness

Methyl 2-(4-oxooxan-3-yl)acetate is distinguished by its specific combination of functional groups, particularly the presence of both an acetate and an oxo group within the oxane structure. This unique configuration imparts distinct chemical reactivity and potential biological activity compared to similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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